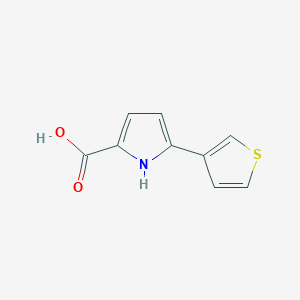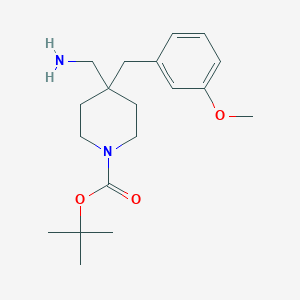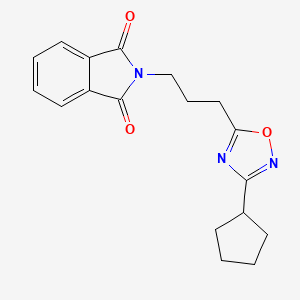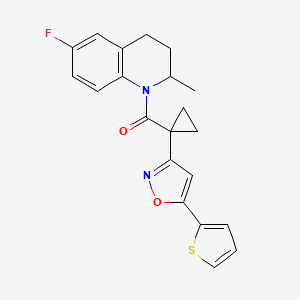
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C21H19FN2O2S and its molecular weight is 382.45. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorophores Enhancement
6-Methoxy-4-quinolone derivatives have been identified as novel fluorophores with significant fluorescence intensity across a wide pH range in aqueous media. Their stability against light and heat makes them ideal for use in biomedical analysis, offering strong fluorescence without degradation over time. This property is critical for developing robust fluorescent labeling reagents for carboxylic acids, with potential applications in the quality control of pharmaceuticals and clinical diagnostics (Hirano et al., 2004).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, particularly those incorporating fluoroquinolone structures, has shown significant antibacterial and antifungal activities. These compounds are synthesized from key molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrating their utility in developing new antimicrobial agents. Such studies underline the importance of these compounds in medicinal chemistry, offering potential pathways for creating novel treatments against resistant bacterial strains (Patel & Patel, 2010).
Analytical Chemistry Applications
The use of 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization highlights the role of complex organic molecules in enhancing the analytical capabilities of high-performance liquid chromatography (HPLC). This approach, particularly in the quality control of amino acids in pharmaceuticals, illustrates the compound's application in refining analytical techniques for more accurate and reliable pharmaceutical testing (Gatti et al., 2004).
Antitumor Activity
Compounds related to the quinoline and isoquinoline families have been explored for their antiproliferative activities against cancer cell lines. This research underscores the potential therapeutic applications of these compounds in oncology, offering pathways for the development of new anticancer agents. The structural characterization and analysis of these compounds lay the groundwork for further investigations into their mechanism of action and efficacy in cancer treatment (Tang & Fu, 2018).
Material Science and Photostability
Fluorination of fluorophores, as demonstrated with fluorinated benzophenones and xanthones, significantly enhances their photostability and spectroscopic properties. This research has direct implications for the development of advanced materials for optical applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune absorption and emission spectra through fluorination opens new avenues for designing materials with specific optical properties (Woydziak et al., 2012).
Propriétés
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-13-4-5-14-11-15(22)6-7-16(14)24(13)20(25)21(8-9-21)19-12-17(26-23-19)18-3-2-10-27-18/h2-3,6-7,10-13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBMYSZPCYSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3(CC3)C4=NOC(=C4)C5=CC=CS5)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565023.png)


![Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2565027.png)
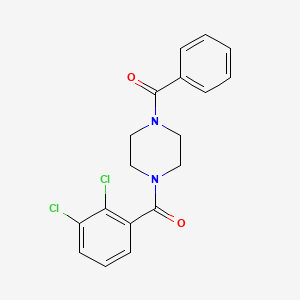
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)

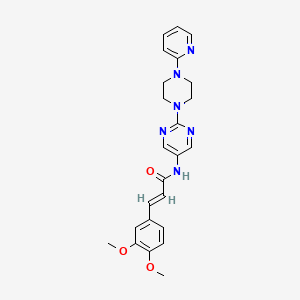
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)
